tert-Butyl 4-((2-oxoethoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-oxoethoxy)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-oxoethoxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-((2-oxoethoxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-oxoethoxy)methyl)piperidine-1-carboxylate is primarily related to its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and is a key step in many of its applications. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used[4][4].
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate : Similar structure but with an ethoxy group instead of an oxoethoxy group. It has different reactivity and applications.
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate : Contains a methoxy group, leading to different chemical properties and uses.
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate : Features a formyl group, which alters its reactivity and potential applications .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxoethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-4-11(5-7-14)10-17-9-8-15/h8,11H,4-7,9-10H2,1-3H3 |
InChI Key |
QOKVJIPIASCKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC=O |
Origin of Product |
United States |
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